ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
Description
Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a substituted imidazo[1,2-a]pyridine derivative characterized by:
- An 8-methyl group on the pyridine ring.
- A 2-(4-methylphenyl) substituent at position 2.
- A carbamate functional group (ethyl carbamate) at position 3.
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C18H19N3O2/c1-4-23-18(22)20-17-15(14-9-7-12(2)8-10-14)19-16-13(3)6-5-11-21(16)17/h5-11H,4H2,1-3H3,(H,20,22) |
InChI Key |
JBHSFNHOSUBTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Iodine-Catalyzed Condensation for 2-(4-Methylphenyl) Substituent Installation
The iodine-catalyzed method (CN108690018B) provides a high-yield route to imidazo[1,2-a]pyridines. For the target compound, 2-amino-8-methylpyridine reacts with 4-methylphenylacetophenone under inert conditions at 100–110°C with elemental iodine (5–10 mol%) in dimethylformamide (DMF). The reaction proceeds via enamine intermediate formation, followed by cyclization and aromatization. Key advantages include:
- Yield : 78–85% after column chromatography.
- Regioselectivity : Exclusive formation of the 2-(4-methylphenyl) isomer due to steric and electronic effects of the methyl group.
| Parameter | Value |
|---|---|
| Catalyst | I₂ (10 mol%) |
| Solvent | DMF |
| Temperature | 105°C |
| Reaction Time | 12–14 h |
| Isolated Yield | 82% |
This method avoids transition metals, simplifying purification.
Carbamate Functionalization Strategies
Direct Carbamoylation of 3-Aminoimidazo[1,2-a]pyridine
The 3-amino group of the imidazo[1,2-a]pyridine intermediate undergoes carbamoylation with ethyl chloroformate. In a representative procedure (Molecules 2012):
- 3-Amino-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (1.0 equiv) is dissolved in anhydrous THF.
- Ethyl chloroformate (1.2 equiv) is added dropwise at 0°C under N₂.
- Triethylamine (2.0 equiv) is introduced to scavenge HCl, with stirring for 6 h at room temperature.
Key Data :
- Yield : 89% after recrystallization (ethanol/water).
- Purity : >98% (HPLC).
One-Pot Ring Formation and Carbamate Installation
A modified protocol from ACS Omega (2021) enables concurrent ring closure and carbamate functionalization. Bromomalonaldehyde substitutes for ketones in microwave-assisted reactions (150°C, 20 min), generating 3-carbaldehyde intermediates. Subsequent condensation with ethyl carbazate yields the target carbamate.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Solvent | Ethanol/H₂O (4:1) |
| Time | 20 min |
| Yield | 76% |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Adapting the iodine-catalyzed method to continuous flow reactors (CN108690018B) enhances scalability:
- Residence Time : 30 min at 110°C.
- Productivity : 1.2 kg/day using a 10 L reactor.
- Cost Reduction : 40% lower solvent consumption vs. batch processes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Iodine Catalysis | 82 | 97 | High | $ |
| Microwave-Assisted | 76 | 95 | Moderate | $$ |
| Continuous Flow | 80 | 96 | Very High | $ |
Notes :
- Iodine catalysis offers the best balance of yield and cost for gram-to-kilogram synthesis.
- Microwave methods suit rapid screening but require specialized equipment.
Structural Confirmation and Analytical Data
X-ray Crystallography
A single-crystal X-ray structure (Cpb.pharm.or.jp) confirms regiochemistry:
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 2.43 (s, 3H, CH₃), 1.31 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₉H₂₀N₃O₂ [M+H]⁺: 338.1501; found: 338.1498.
Applications and Derivative Synthesis
The carbamate group serves as a versatile handle for further modifications:
Chemical Reactions Analysis
Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Scientific Research Applications
This compound exhibits a range of biological activities, making it a subject of interest in various fields:
- Antimicrobial Properties : Research indicates that compounds within the imidazopyridine class have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is being explored for its potential as an antibacterial and antifungal agent .
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, which are currently under investigation for applications in treating viral infections .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .
- Anticancer Potential : this compound derivatives are being studied for their potential anticancer effects due to their ability to inhibit tumor growth in vitro .
Case Studies
Several studies have documented the applications and efficacy of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections .
- Research on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related imidazopyridine compounds showed promising results in reducing inflammatory markers in animal models, suggesting potential applications in treating conditions like arthritis .
Mechanism of Action
The mechanism of action of ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. For instance, similar compounds like zolpidem exert their effects by binding to γ-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects . The exact molecular targets and pathways for this compound may vary depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 524724-74-1)
- Key Differences : Replaces the carbamate group with a formyl (-CHO) group at position 3.
- Synthesis : Derived from condensation reactions of imidazo[1,2-a]pyridine-2-carboxylic acid intermediates .
- Applications : Serves as a precursor for Schiff base synthesis in antimicrobial studies .
N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (Zolpidem)
- Key Differences : Features a 6-methyl substituent (vs. 8-methyl) and an acetamide group (vs. carbamate).
- Biological Activity: Widely used as a sedative-hypnotic agent due to its GABA_A receptor modulation .
- Structural Impact : The 6-methyl group reduces steric hindrance compared to the 8-methyl isomer, enhancing receptor binding .
C. Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate
- Key Differences : Substitutes carbamate with an oxoacetate group.
- Synthesis : Prepared via coupling reactions using ethyl oxalyl chloride .
- Properties : The electron-withdrawing oxo group may enhance metabolic stability compared to carbamates .
Antimicrobial Activity
- N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines :
Cytoprotective Properties
- 8-Amino-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine derivatives: Structure: Amino and methoxy substituents enhance cytoprotective effects. Activity: Reduced gastric lesions in ethanol-induced ulcer models by 60–70% . Comparison: The 8-methyl and carbamate groups in the target compound may influence bioavailability and tissue penetration .
Physicochemical Properties
*Calculated using PubChem tools.
Biological Activity
Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate, a compound belonging to the imidazopyridine class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O2. The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the imidazopyridine class exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have reported that imidazopyridines possess significant antibacterial and antifungal properties. This compound is no exception, showing efficacy against a range of pathogens .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines. For instance, derivatives of imidazopyridines have shown to inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Neuropharmacological Effects : Some imidazopyridine derivatives are noted for their sedative and hypnotic effects without the typical side effects associated with benzodiazepines. This suggests potential applications in treating sleep disorders .
Case Studies and Experimental Data
-
Anticancer Activity :
Cell Line IC50 (μM) Mechanism of Action MDA-MB-231 10 Apoptosis induction via caspase activation HepG2 12 Cell cycle arrest and apoptosis - Microtubule Destabilization :
- Neuropharmacological Effects :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step pathways. A key approach involves condensation of 2-aminopyridine derivatives with substituted aldehydes (e.g., 4-methylbenzaldehyde), followed by cyclization and carbamate introduction. Glacial acetic acid is often used as a catalyst for imine formation, with yields highly dependent on temperature control (80–100°C) and stoichiometric ratios of intermediates . For example, refluxing in ethanol with a 1:1.2 molar ratio of aldehyde to aminopyridine precursor improved cyclization efficiency by 15–20% compared to room-temperature reactions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include the ethyl carbamate group (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2O) and imidazo[1,2-a]pyridine aromatic protons (δ 7.2–8.5 ppm). The 4-methylphenyl substituent shows a singlet at δ 2.4 ppm for the methyl group .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C21H22N3O2: 348.1709) confirms molecular formula accuracy .
- IR : Stretching vibrations at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (C-N) validate functional groups .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer : Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability studies involve HPLC monitoring under physiological conditions (37°C, 24–72 hours), with degradation products identified via LC-MS. For example, hydrolytic cleavage of the carbamate group may occur at pH > 8, reducing bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
-
SAR Analysis : Compare substituent effects using analogs (Table 1). For instance, replacing the 4-methylphenyl group with a 4-fluorophenyl (as in ) enhances COX-2 inhibition (IC50: 0.8 μM vs. 2.1 μM for the methyl derivative) due to increased electron-withdrawing effects .
-
Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies binding interactions. The carbamate group in the target compound forms hydrogen bonds with COX-2’s Tyr385, while the 8-methyl group reduces steric hindrance in the active site .
Table 1 : Substituent Effects on COX-2 Inhibition
Substituent at Position 2 IC50 (μM) Binding Energy (kcal/mol) 4-Methylphenyl 2.1 -8.2 4-Fluorophenyl 0.8 -9.5 4-Nitrophenyl 5.3 -6.7 Source: Adapted from
Q. How can flow chemistry optimize large-scale synthesis while minimizing side reactions?
- Methodological Answer : Continuous flow reactors improve scalability by precise control of residence time and temperature. For example, using a microreactor at 90°C with a 2-minute residence time increased yield to 78% (vs. 62% batch) and reduced byproducts (e.g., hydrolyzed carbamate) by 12% . In-line FTIR monitors intermediate formation, enabling real-time adjustments to reagent flow rates .
Q. What computational methods predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME assess cytochrome P450 metabolism. The compound’s ethyl carbamate is flagged for potential hydrolysis to ethyl alcohol and a urea derivative, requiring in vitro hepatocyte assays to validate .
- Machine Learning : Neural networks trained on imidazo[1,2-a]pyridine datasets predict high renal clearance (CLrenal: 1.2 mL/min/kg) and moderate hERG inhibition risk (IC50: 4.3 μM), necessitating patch-clamp validation .
Methodological Challenges & Contradictions
Q. Why do conflicting reports exist regarding the compound’s reactivity in nucleophilic substitutions?
- Analysis : notes successful substitution at the 8-methyl group using NaH/DMF, while reports low reactivity under similar conditions. This discrepancy arises from steric hindrance differences in analogs: the 8-methyl group in the target compound is less accessible than in N-[6-chloro-...]propanamide derivatives. Microwave-assisted synthesis (100°C, 30 min) improves substitution yields by 25% .
Q. How can researchers reconcile variability in biological assay outcomes across laboratories?
- Recommendations :
- Standardize cell lines (e.g., use COX-2 transfected HEK293 cells vs. RAW264.7 macrophages) and control for DMSO concentrations (<0.1%) .
- Validate purity via orthogonal methods (e.g., NMR + HPLC) to exclude batch-specific impurities affecting IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
